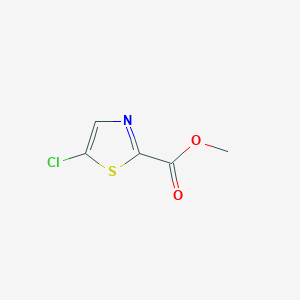

Methyl 5-chlorothiazole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-chlorothiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chlorothiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXYOPTTWZUVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743499 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-57-3 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Thiazole Building Block

An In-Depth Technical Guide to Methyl 5-chlorothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Methyl 5-chlorothiazole-2-carboxylate, identified by the CAS Number 98136-57-3 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, which combines a reactive ester group with a chemically versatile thiazole ring bearing a chlorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The thiazole nucleus is a cornerstone in numerous pharmacologically active agents, and the specific substitution pattern of this compound offers unique synthetic handles for molecular elaboration.[2][3]

This guide provides an in-depth examination of Methyl 5-chlorothiazole-2-carboxylate, moving beyond simple data recitation to explore the causality behind its synthesis, characterization, and application. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently utilize this building block in their discovery programs.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and downstream applications. The data for Methyl 5-chlorothiazole-2-carboxylate are summarized below.

| Property | Value | Significance for the Researcher |

| CAS Number | 98136-57-3[1] | Unambiguous identification for procurement, regulatory, and literature search purposes. |

| Molecular Formula | C₅H₄ClNO₂S | Confirmed by mass spectrometry; essential for calculating reaction stoichiometries. |

| Molecular Weight | 177.61 g/mol | Critical for accurate mass-based measurements in experimental setups. |

| Appearance | White to light yellow solid (predicted) | Provides a preliminary, non-specific indicator of material purity. |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | Dictates the choice of solvents for reactions, purification (crystallization, chromatography), and analysis. |

| Storage | Store in a cool, dry, well-ventilated area.[4] | Essential for maintaining long-term chemical stability and preventing degradation. |

Spectroscopic Characterization - The Fingerprint of Identity

Structural confirmation is paramount. The expected spectroscopic data serve as a benchmark for quality control:

-

¹H NMR: Protons on the molecule (the methyl ester group and the thiazole ring proton) will have characteristic chemical shifts and coupling constants, allowing for unambiguous structural assignment.

-

¹³C NMR: Will show distinct signals for each of the five carbon atoms in the structure, confirming the carbon skeleton.

-

Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight (177.61), and the isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a definitive feature.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the C=O stretch of the ester, C=N and C-S stretches of the thiazole ring, and the C-Cl bond.

Synthesis and Mechanistic Insights: A Proposed Pathway

While numerous methods exist for thiazole synthesis, a common and reliable route to this specific compound involves a multi-step sequence starting from readily available precursors. The following protocol is based on established heterocyclic chemistry principles, such as the Hantzsch thiazole synthesis and subsequent functional group interconversions.[5]

Proposed Synthetic Workflow

Sources

- 1. Methyl 5-chlorothiazole-2-carboxylate | 98136-57-3 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8 | Chemsrc [chemsrc.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-chlorothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Methyl 5-chlorothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The following sections detail the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are explained to provide actionable insights for researchers in the field.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their versatile structure serves as a valuable scaffold in the design of novel drugs. Methyl 5-chlorothiazole-2-carboxylate, in particular, represents an important building block for the synthesis of more complex molecules in drug discovery programs. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, quality control, and for understanding its reactivity in synthetic transformations.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Molecular Structure Diagram:

Caption: Molecular structure of Methyl 5-chlorothiazole-2-carboxylate.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| CAS Number | 98136-57-3[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like Methyl 5-chlorothiazole-2-carboxylate, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-chlorothiazole-2-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm)

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹H NMR Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | H-4 |

| Data not publicly available | Singlet | 3H | -OCH₃ |

Interpretation:

The ¹H NMR spectrum of Methyl 5-chlorothiazole-2-carboxylate is expected to show two main signals:

-

Thiazole Proton (H-4): A singlet corresponding to the single proton on the thiazole ring. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing nature of the adjacent chloro and carboxylate groups.

-

Methyl Ester Protons (-OCH₃): A singlet integrating to three protons, characteristic of the methyl group of the ester functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm)

-

-

Data Processing: Fourier transform the data, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | C=O (Ester) |

| Data not publicly available | C-2 |

| Data not publicly available | C-5 |

| Data not publicly available | C-4 |

| Data not publicly available | -OCH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five carbon atoms in the molecule:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the lowest field (highest ppm value), typically in the range of 160-170 ppm.

-

Thiazole Ring Carbons (C-2, C-4, C-5): Three signals corresponding to the carbons of the thiazole ring. The carbons attached to the heteroatoms (C-2 and C-5) will have distinct chemical shifts influenced by the chlorine and the carboxylate group.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the highest field (lowest ppm value).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| ~177/179 | Molecular ion peak [M]⁺• (with isotopic pattern for one chlorine atom) |

| Other fragments | Fragmentation pattern corresponding to the loss of -OCH₃, -COOCH₃, Cl, etc. |

Interpretation:

The mass spectrum of Methyl 5-chlorothiazole-2-carboxylate will show a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which will exhibit two peaks with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation analysis can further confirm the structure by identifying peaks corresponding to the loss of functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan a typical wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1720-1740 | C=O stretch | Ester |

| ~1500-1600 | C=N stretch, C=C stretch | Thiazole ring |

| ~1200-1300 | C-O stretch | Ester |

| ~700-800 | C-Cl stretch | Chloro group |

Interpretation:

The IR spectrum will provide clear evidence for the key functional groups in Methyl 5-chlorothiazole-2-carboxylate. The most prominent absorption will be the strong C=O stretching vibration of the ester group. Absorptions corresponding to the C=N and C=C stretching of the thiazole ring will also be present in the fingerprint region. The presence of the C-Cl bond will be indicated by a stretching vibration in the lower wavenumber region.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a complementary and powerful suite of tools for the comprehensive characterization of Methyl 5-chlorothiazole-2-carboxylate. This guide serves as a foundational reference for researchers, enabling confident structural verification and quality assessment of this important synthetic building block. While publicly available spectra for this specific compound are limited, the expected data and interpretation provided herein offer a robust framework for its analysis.

References

- Note: As specific experimental spectra for Methyl 5-chlorothiazole-2-carboxylate were not found in publicly accessible databases during the literature search, this reference list is based on general spectroscopic principles and data for related compounds.

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 5-Chlorothiazole-2-Carboxylate

Abstract: This in-depth technical guide provides a comprehensive framework for the structural elucidation of methyl 5-chlorothiazole-2-carboxylate, a key heterocyclic intermediate in synthetic chemistry. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We explore the causality behind experimental choices, present self-validating protocols, and integrate multi-faceted data streams to arrive at an unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and replicable methodology for the characterization of complex organic molecules.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antimicrobial and anticancer agents.[2][3] Methyl 5-chlorothiazole-2-carboxylate (C₅H₄ClNO₂S) serves as a versatile building block for the synthesis of more complex thiazole derivatives.[4] Accurate and irrefutable structural confirmation is the bedrock upon which all subsequent research and development is built. This guide provides the definitive analytical workflow for achieving that certainty.

Below is the established molecular structure of Methyl 5-Chlorothiazole-2-Carboxylate, which will be systematically proven by the analytical techniques detailed herein.

Caption: Numbered structure of Methyl 5-Chlorothiazole-2-Carboxylate.

The Elucidation Workflow: An Integrated Strategy

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the foundational first step. It provides the two most critical pieces of initial information: the exact molecular weight and, through isotopic patterns, clues about the elemental composition. For a compound containing chlorine, high-resolution mass spectrometry (HRMS) is non-negotiable as it allows for the observation of the characteristic ³⁵Cl/³⁷Cl isotopic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

-

Ionization Mode: Operate in positive ion mode to promote the formation of the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and observe the A+2 peak, which corresponds to the ³⁷Cl isotope.

Data Interpretation and Results

The molecular formula C₅H₄ClNO₂S dictates a monoisotopic mass of 176.9651.[5]

-

Molecular Ion Peak: HRMS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 177.9729 .

-

Isotopic Pattern: Crucially, a second peak is observed at m/z 179.9700 ([M+2+H]⁺). The intensity ratio of these two peaks is approximately 3:1, which is the definitive signature for the presence of a single chlorine atom.

-

Fragmentation Analysis (MS/MS): By selecting the parent ion (m/z 177.97) for collision-induced dissociation (CID), we can confirm the connectivity. The logical fragmentation points are the ester group.

-

Loss of methoxy radical (·OCH₃): A significant fragment appears at m/z 146.94 , corresponding to the loss of 31 Da.

-

Loss of the entire methoxycarbonyl group (·COOCH₃): A fragment at m/z 117.93 indicates the loss of 59 Da.

-

This MS data provides a robust foundation: the correct molecular formula is confirmed, the presence of one chlorine atom is certain, and the existence of a methyl ester group is strongly supported.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS provides the formula, IR spectroscopy illuminates the types of bonds present, confirming the key functional groups. For this molecule, the most informative regions will be the carbonyl stretch, the aromatic ring stretches, and the C-O ester stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the instrument software.

Data Interpretation and Results

The IR spectrum provides clear, confirmatory evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Weak | Aromatic C-H Stretch | Indicates the proton on the thiazole ring. |

| ~1735 | Strong | C=O Stretch (Ester) | A strong, sharp absorption in this region is characteristic of an α,β-unsaturated ester carbonyl.[7] |

| ~1550 | Medium | C=N / C=C Stretch | Aromatic ring stretching vibrations characteristic of the thiazole moiety.[8][9] |

| ~1250 & ~1100 | Strong | C-O Stretch (Ester) | Asymmetric and symmetric stretching of the ester C-O bonds.[7] |

| ~750 | Medium | C-Cl Stretch | Absorption in the fingerprint region consistent with a C-Cl bond. |

The presence of a strong carbonyl peak at 1735 cm⁻¹ and strong C-O stretches corroborates the MS fragmentation data suggesting a methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the final, unambiguous proof of structure by mapping the carbon-hydrogen framework. It reveals the precise electronic environment of each proton and carbon, their quantities, and their connectivity. For this molecule, simple 1D ¹H and ¹³C NMR are sufficient for full characterization. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds without interfering with most signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~128 or more) and a longer relaxation delay may be needed. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.

Data Interpretation and Results

The NMR spectra provide a clear and simple picture that perfectly matches the proposed structure.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.15 | Singlet | 1H | H4 | This lone proton on the aromatic ring is significantly deshielded by the electron-withdrawing ester group at C2 and the ring heteroatoms.[1] |

| 3.95 | Singlet | 3H | -OCH₃ | The chemical shift is typical for methyl ester protons. The singlet multiplicity confirms no adjacent protons. |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 161.5 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| 149.0 | C2 | The carbon atom bonded to two heteroatoms (N and S) and the ester group is highly deshielded.[10] |

| 145.5 | C5 | The carbon atom attached to the electronegative chlorine atom is shifted significantly downfield. |

| 125.0 | C4 | The protonated carbon of the thiazole ring. Its chemical shift is consistent with other thiazole derivatives.[10][11] |

| 53.0 | -OCH₃ | A standard chemical shift for a methyl ester carbon. |

The simplicity of the spectra is telling: two singlets in the ¹H NMR and five distinct signals in the ¹³C NMR perfectly account for all the hydrogen and carbon atoms in the molecule, confirming its symmetry and substitution pattern.

Caption: Key NMR correlations confirming structural assignments.

Conclusion: Synthesis of Evidence

The structure of methyl 5-chlorothiazole-2-carboxylate is unambiguously confirmed through the powerful synergy of multiple analytical techniques.

-

High-Resolution Mass Spectrometry established the correct molecular formula (C₅H₄ClNO₂S) and unequivocally proved the presence of a single chlorine atom and a methyl ester group through isotopic patterns and fragmentation.

-

Infrared Spectroscopy provided a functional group fingerprint, confirming the presence of the ester carbonyl (C=O), aromatic C=N/C=C bonds, and C-O linkages.

-

NMR Spectroscopy delivered the final, high-resolution picture of the molecular framework. ¹H and ¹³C NMR accounted for every atom in the molecule, and their chemical shifts and multiplicities were in perfect agreement with the proposed substitution pattern on the thiazole ring.

Each piece of data, from the molecular weight to the chemical shift of the lone aromatic proton, serves as a self-validating check on the others. This integrated, multi-spectroscopic approach exemplifies a rigorous and trustworthy methodology for the definitive structural elucidation of novel or synthesized compounds.

References

- MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.

- ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.

- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.

- ChemicalBook. (n.d.). 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum. ChemicalBook.

- IOP Publishing. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IOP Publishing.

- CymitQuimica. (n.d.). Methyl 2-chlorothiazole-5-carboxylate. CymitQuimica.

- Sigma-Aldrich. (n.d.). Methyl 2-chlorothiazole-5-carboxylate 72605-86-8. Sigma-Aldrich.

- Smolecule. (2023). Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2. Smolecule.

- ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. ResearchGate.

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.

- ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate.

- ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate.

- Chemsrc. (n.d.). Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8. Chemsrc.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-chlorothiazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin [mdpi.com]

Foreword: The Thiazole Carboxylate Scaffold - A Nexus of Therapeutic Potential

An In-depth Technical Guide to the Biological Activity of Thiazole Carboxylate Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in drug design. When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives exhibit an expanded and often enhanced spectrum of biological activities. This carboxylate moiety can act as a critical pharmacophore, interacting with biological targets and modulating the molecule's overall physicochemical properties, such as solubility and membrane permeability.

This guide provides an in-depth exploration of the diverse biological activities of thiazole carboxylate derivatives. We will move beyond a mere cataloging of effects to dissect the underlying mechanisms of action, present robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylate derivatives have emerged as a formidable class of antineoplastic agents, demonstrating efficacy against a wide range of human tumor cell lines.[1][4][5] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Key Mechanisms of Antitumor Action

-

Enzyme Inhibition: A primary mechanism involves the targeted inhibition of enzymes crucial for cancer cell survival and proliferation.

-

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in pro-tumorigenic signaling.[6] Specific 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as potent and selective MAGL inhibitors, demonstrating significant growth inhibition against non-small cell lung cancer and breast cancer cell lines.[6]

-

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is often dysregulated in cancer. Thiazole carboxamide derivatives have been designed as potential c-Met kinase inhibitors, representing a promising strategy for targeted cancer therapy.[7]

-

Lactate Dehydrogenase A (LDHA) Inhibition: Cancer cells often exhibit altered metabolism, relying heavily on glycolysis (the Warburg effect). LDHA is a key enzyme in this process. Thiazole derivatives bearing a carboxylate group have been designed to target the polar, cationic binding cavity of hLDHA, showing significant anticancer activity in cervical and liver cancer cell lines.[8]

-

-

Cell Cycle Arrest: Certain substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 interphase in various cancer cell lines, including B-cell lymphoma, thereby halting proliferation without affecting normal human cells.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns.

-

In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the highest activity against the A-549 lung cancer cell line was achieved with a 4-chloro-2-methylphenyl amido substituent.[5]

-

SAR studies have confirmed that the presence of specific groups, such as a methoxy group, can lead to higher antitumor activity compared to halogens.[9]

Data Spotlight: Anticancer Potency

The following table summarizes the growth inhibitory (GI50) values for representative thiazole carboxylate derivatives against various cancer cell lines, illustrating their potent activity.

| Compound ID | Cancer Cell Line | Cell Line Type | GI50 (µM) | Reference |

| Compound 3g (NSC:788170) | EKVX | Non-Small Cell Lung Cancer | 0.865 | [6] |

| Compound 3g (NSC:788170) | MDA-MB-468 | Breast Cancer | 1.20 | [6] |

| Compound 4c (NSC:788176) | HOP-92 | Non-Small Cell Lung Cancer | 0.34 | [6] |

| Compound 14 | RPMI-8226 | Leukemia | 0.08 | [1][2] |

| Compound 8j | HeLa | Cervical Cancer | 7.90 | [8] |

| Compound 8m | HepG2 | Liver Cancer | 5.15 | [8] |

Experimental Protocol: Evaluating Cytotoxicity via MTS Assay

The MTS assay is a robust, colorimetric method for determining cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product. The choice of this assay is based on its high-throughput capability and sensitivity, making it ideal for screening compound libraries for cytotoxic effects.

Protocol: MTS Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of the thiazole carboxylate derivatives in culture medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of desired concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Include wells with untreated cells as a negative control. Incubate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) directly to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10][11] Thiazole carboxylate derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][12][13][14]

Mechanism of Action and SAR

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.[11] The amphiphilic nature of some derivatives, possessing both hydrophobic and hydrophilic components, may facilitate penetration of bacterial cell membranes.[11]

Structure-activity relationship studies are pivotal in optimizing antibacterial and antifungal potency. For instance:

-

An amide derived from 2-aminothiazole bearing a thiophene residue showed the highest inhibitory activity against E. coli, S. aureus, C. albicans, and A. niger.[12]

-

In a series of thiazole derivatives clubbed with a pyrazoline ring, substitution with a p-bromophenyl group at the fourth position of the thiazole ring enhanced antifungal and antituberculosis activities.[15]

Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel thiazole carboxylate-based antimicrobial agents.

Caption: High-level workflow for antimicrobial thiazole derivative discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is self-validating through the inclusion of positive (known antibiotic), negative (no drug), and sterility controls.

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole carboxylate derivative in the broth. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: A well with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin).

-

Negative (Growth) Control: A well with inoculum but no compound.

-

Sterility Control: A well with broth only (no inoculum) to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are interconnected pathological processes underlying many diseases. Thiazole carboxylate derivatives have demonstrated dual efficacy in mitigating these processes.

Anti-inflammatory Mechanism: COX/LOX Inhibition

Inflammation is often mediated by the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17] Many thiazole carboxamide derivatives have been specifically designed and evaluated as inhibitors of COX-1 and COX-2 enzymes.[18][19]

-

The selectivity for COX-2 over COX-1 is a key objective in drug design to minimize gastrointestinal side effects. Some derivatives have shown promising selectivity ratios. For example, compound 2a exhibited a selectivity ratio of 2.766 for COX-2.[18]

-

The presence of bulky, lipophilic groups, such as a t-butyl substituent, can enhance potency by interacting with hydrophobic regions of the COX active site.[18][20]

Caption: Inhibition of the COX pathway by thiazole carboxylate derivatives.

Antioxidant Mechanism: Free Radical Scavenging

Oxidative stress results from an imbalance of free radicals and antioxidants. Thiazole-carboxamide derivatives have shown potent free radical scavenging potential, often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[21][22] In some studies, the antioxidant activity of synthesized compounds, such as LMH6 (IC₅₀ of 0.185 µM), was found to be significantly higher than the standard control, Trolox.[21][22] The antioxidant potency is influenced by substituents, with lipophilic groups like t-butyl enhancing the ability to interact with lipid radicals.[21]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, a standard and reliable method for assessing antioxidant capacity.

Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of the thiazole derivative (e.g., 1 mg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Keep the DPPH solution protected from light.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol.

-

Assay Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the compound dilutions. Trolox or ascorbic acid should be used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to yellow, resulting in a decrease in absorbance.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the percentage of scavenging against the compound concentration.

Conclusion and Future Outlook

Thiazole carboxylate derivatives represent a remarkably versatile and therapeutically relevant class of compounds. Their documented activities against cancer, microbial pathogens, inflammation, and oxidative stress underscore their importance in modern drug discovery. The core thiazole ring, functionalized with a strategically placed carboxylate group, provides a robust platform for chemical modification, allowing for the fine-tuning of biological activity through systematic structure-activity relationship studies.

Future research should focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and target selectivity. Investigating multi-target inhibitors, particularly for complex diseases like cancer, and exploring novel delivery systems to improve bioavailability are promising avenues. The continued exploration of this chemical space will undoubtedly yield new lead compounds and, ultimately, novel therapeutics to address pressing unmet medical needs.

References

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Unavailable Source.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). Semantic Scholar.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLoS ONE.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS.

- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023).

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).

- Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.).

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Unavailable Source.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2015).

- A review on progress of thiazole derivatives as potential anti-inflamm

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).

- REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Unavailable Source.

- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules.

- A review on thiazole based compounds and it's pharmacological activities. (2024). Research Square.

- Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. archives.ijper.org [archives.ijper.org]

- 10. jchemrev.com [jchemrev.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. tandfonline.com [tandfonline.com]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

The Chlorothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Foreword: Beyond the Diuretic—Unveiling the Versatility of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, this guide offers an in-depth exploration of the chlorothiazole scaffold. For decades, this heterocyclic motif has been a workhorse in pharmaceutical development, most famously embodied by the diuretic and antihypertensive agent, chlorothiazide. However, to confine our understanding of chlorothiazoles to this singular application would be a disservice to the remarkable chemical versatility and broad therapeutic potential inherent in this structural class.

This technical guide moves beyond a cursory overview, providing a detailed examination of the synthesis, biological evaluation, and structure-activity relationships (SAR) that underpin the enduring relevance of chlorothiazoles. We will delve into the causality behind experimental choices, presenting not just protocols, but the scientific rationale that guides the modern medicinal chemist. Our journey will take us from the foundational Hantzsch synthesis to contemporary applications in oncology and anti-infective research, illustrating how the strategic placement of a chlorine atom on the thiazole ring can profoundly influence a molecule's pharmacological profile. It is my hope that this comprehensive resource will serve as a valuable tool for those seeking to harness the power of the chlorothiazole scaffold in the discovery and development of next-generation therapeutics.

The Chlorothiazole Core: Physicochemical Properties and Synthetic Strategies

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions and its relative stability.[1] The introduction of a chlorine atom to this ring system imparts significant changes to its physicochemical properties, influencing its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, have profound implications for the pharmacokinetics and pharmacodynamics of the resulting molecules.

The Hantzsch Thiazole Synthesis: A Classic Approach to Chlorothiazole Analogs

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring and can be readily adapted for the preparation of chlorothiazole derivatives. This method involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: Synthesis of a 2-Amino-4-(chlorophenyl)thiazole Derivative

This protocol outlines the synthesis of a model chlorothiazole derivative, which can serve as a versatile intermediate for further functionalization.

Materials:

-

Substituted chloroacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Reflux condenser and heating mantle

-

Stir plate and magnetic stir bar

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted chloroacetophenone (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add thiourea (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the thiazole derivative may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-amino-4-(chlorophenyl)thiazole derivative.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good choice of solvent as it effectively dissolves both the chloroacetophenone and thiourea, and its boiling point is suitable for refluxing the reaction.

-

Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, the chloroacetophenone.

-

TLC Monitoring: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

The Pharmacological Landscape of Chlorothiazoles: From Diuresis to Oncology

While the historical significance of chlorothiazoles is rooted in their diuretic and antihypertensive properties, contemporary research has unveiled a much broader spectrum of biological activities. The chlorothiazole scaffold has emerged as a versatile platform for the development of agents targeting a range of therapeutic areas, including cancer, infectious diseases, and inflammation.

Diuretic and Antihypertensive Activity: The Classic Application

Chlorothiazide, the archetypal chlorothiazole, exerts its diuretic effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[2] This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a reduction in blood volume and blood pressure.[2][3]

Experimental Protocol: Evaluation of Diuretic Activity in a Rat Model

This in vivo protocol is a standard method for assessing the diuretic potential of novel chlorothiazole analogs.[4][5][6]

Materials:

-

Male Wistar rats (150-200 g)

-

Oral gavage needles

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Test compounds (chlorothiazole derivatives)

-

Standard diuretic (e.g., Furosemide, 10 mg/kg)[6]

-

Normal saline (0.9%)

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize rats to the metabolic cages for at least 3 days prior to the experiment. Fast the animals overnight (18 hours) with free access to water.[6]

-

Hydration: Administer an oral loading dose of normal saline (25 ml/kg) to all animals to ensure a uniform state of hydration.[5]

-

Dosing: Divide the animals into groups (n=6 per group):

-

Control group: Administer vehicle orally.

-

Test groups: Administer different doses of the test compounds suspended in the vehicle orally.

-

Standard group: Administer the standard diuretic orally.

-

-

Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).[5]

-

Data Collection and Analysis:

-

Measure the total urine volume for each animal at each time point.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the total electrolyte excretion.

-

Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

-

Causality Behind Experimental Choices:

-

Fasting and Hydration: Fasting ensures that food intake does not interfere with drug absorption or urine output. The initial saline load establishes a baseline hydration level, allowing for more accurate measurement of diuretic-induced changes.

-

Metabolic Cages: These specialized cages are essential for the separate and complete collection of urine and feces, preventing contamination of the urine samples.[5][6]

-

Electrolyte Analysis: Measuring Na+, K+, and Cl- excretion is crucial for understanding the mechanism of diuresis and for identifying potential side effects such as hypokalemia.

Anticancer Activity: A New Frontier for Chlorothiazoles

Recent studies have highlighted the potential of chlorothiazole derivatives as anticancer agents.[7][8][9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of kinases and the induction of apoptosis.[7][9] The presence of a chloro-substituent on the phenyl ring attached to the thiazole has been shown to be important for anticancer activity.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (chlorothiazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines should be based on the therapeutic target of interest. Using a panel of cell lines from different cancer types can provide insights into the spectrum of activity of the compounds.[7]

-

Dose-Response Curve: Generating a dose-response curve is essential for determining the potency of the compounds (IC50) and for understanding the relationship between concentration and cytotoxic effect.

-

MTT as an Indicator of Viability: The MTT assay is based on the principle that only viable cells can reduce MTT to formazan. Therefore, the amount of formazan produced is directly proportional to the number of living cells.

Antimicrobial Activity: Combating Drug Resistance

The thiazole scaffold is a component of several clinically used antimicrobial agents.[1] Chlorothiazole derivatives have also been investigated for their potential as novel antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[1][12][13][14][15][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (chlorothiazole derivatives) dissolved in DMSO

-

Standard antibiotic (e.g., ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds and the standard antibiotic in CAMHB in the 96-well plates.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized inoculum is critical for the reproducibility of the assay. The 0.5 McFarland standard ensures a consistent starting number of bacteria in each well.

-

Mueller-Hinton Broth: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.

-

Inclusion of a Standard Antibiotic: A standard antibiotic is included as a positive control to validate the assay and to provide a benchmark for the activity of the test compounds.

Structure-Activity Relationship (SAR) and the Role of the Chloro-Substituent

The biological activity of chlorothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and any appended rings. The chlorine atom, in particular, plays a crucial role in modulating the pharmacological properties of these compounds.

Key SAR Insights for Chlorothiazole Derivatives:

| Feature | Impact on Activity | Rationale |

| Position of the Chloro Group | Significantly influences potency and selectivity. | The position of the electron-withdrawing chloro group can alter the electronic distribution of the thiazole ring, affecting its ability to interact with the target protein. For example, in some anticancer thiazoles, a meta-chloro substitution on an attached phenyl ring enhances activity.[7] |

| Substitution at the 2-position of the Thiazole Ring | Often a site for introducing diversity and modulating properties. | The 2-amino group is a common feature and can be further functionalized to explore interactions with the target. Modifications at this position can impact solubility, permeability, and target binding. |

| Substitution at the 4- and 5-positions of the Thiazole Ring | Critical for tuning the overall shape and lipophilicity of the molecule. | Bulky groups at these positions can provide steric hindrance that may enhance selectivity or, conversely, reduce activity. These positions are key for optimizing the fit of the molecule into the binding pocket of the target. |

The Influence of Chlorination:

The introduction of a chlorine atom can have several predictable effects on the properties of a drug candidate:

-

Increased Lipophilicity: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, excessive lipophilicity can lead to poor solubility and increased off-target effects.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of a compound.

-

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functional groups and influence the electronic nature of the aromatic system, which can be critical for target interactions.

Visualization of Key Concepts

General Workflow for the Discovery of Novel Chlorothiazole-Based Therapeutics

Caption: A generalized workflow for the discovery and development of novel chlorothiazole-based therapeutic agents.

Hantzsch Thiazole Synthesis Pathway

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. youtube.com [youtube.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ajpamc.com [ajpamc.com]

- 13. rjptonline.org [rjptonline.org]

- 14. ijpsr.com [ijpsr.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Methyl 5-Chlorothiazole-2-carboxylate: A Technical Guide

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the thiazole ring stands out as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Within this important class of heterocycles, methyl 5-chlorothiazole-2-carboxylate is a particularly valuable building block. The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position provides two orthogonal handles for further chemical elaboration, enabling the exploration of chemical space in the quest for novel therapeutics. This guide provides an in-depth technical overview of the synthetic routes to this key intermediate, grounded in established chemical principles and field-proven methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of methyl 5-chlorothiazole-2-carboxylate begins with a retrosynthetic analysis to identify plausible synthetic pathways from readily available starting materials. The core challenge lies in the regioselective introduction of the chloro and carboxylate functionalities onto the thiazole ring.

As illustrated in Figure 1, a primary disconnection strategy involves the esterification of the corresponding carboxylic acid. This simplifies the target to 5-chlorothiazole-2-carboxylic acid. The chloro-substituent on the thiazole ring is most reliably introduced via a Sandmeyer reaction, a classic and robust transformation for converting an amino group into a halide.[1][2] This leads us to 5-aminothiazole-2-carboxylic acid as a key intermediate. The thiazole ring itself can be constructed through the well-established Hantzsch thiazole synthesis from acyclic precursors.[3]

Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The most common and reliable route involves three key stages:

-

Hantzsch Thiazole Synthesis to form the 2-amino-thiazole-5-carboxylate core.

-

Sandmeyer Reaction to convert the 2-amino group to a 2-chloro group (a variation of the typical pathway). A more practical approach involves the synthesis of a 2-amino-5-chlorothiazole derivative followed by modification at the 2-position. A more direct route starts with 2-aminothiazole, chlorinates at the 5-position, and then proceeds with the Sandmeyer reaction and subsequent esterification.

-

Esterification of the carboxylic acid to yield the final product.

Let's consider a practical, step-by-step synthetic approach. A highly efficient pathway begins with the synthesis of 2-aminothiazole, followed by chlorination and then diazotization to introduce the chloro- and carboxyl- functionalities. However, a more convergent approach involves the synthesis of a substituted aminothiazole that already contains a precursor to the carboxylate group.

A plausible and documented pathway proceeds via the following key transformations:

-

Synthesis of Ethyl 2-aminothiazole-5-carboxylate: This intermediate can be prepared via modifications of the Hantzsch synthesis.

-

Conversion to 5-Chlorothiazole-2-carboxylic Acid: This involves a Sandmeyer-type reaction on a related precursor, 2-amino-5-chlorothiazole, followed by introduction of the carboxyl group. A more direct approach involves the diazotization of an aminothiazole carboxylate.

-

Esterification: The final step is the esterification of the carboxylic acid.

A more direct and often preferred industrial synthesis involves the chlorination of a pre-formed thiazole ring. For instance, the synthesis of 2-chloro-5-chloromethylthiazole is a known industrial process, highlighting the feasibility of direct chlorination.[4][5]

Pathway 1: Hantzsch Synthesis followed by Sandmeyer Reaction and Esterification

This classic approach offers a high degree of flexibility and control over the substitution pattern.

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[3] For the synthesis of ethyl 2-aminothiazole-5-carboxylate, a suitable starting material is ethyl 2-chloroacetoacetate, which reacts with thiourea.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.

Step 2: Synthesis of 5-Chlorothiazole-2-carboxylic Acid via Sandmeyer Reaction

While the direct conversion of ethyl 2-aminothiazole-5-carboxylate to the target molecule is challenging due to the reactivity of the amino group, a more common approach involves starting with 2-amino-5-chlorothiazole. However, for the sake of a convergent synthesis, we will describe the theoretical Sandmeyer reaction on the amino-ester, followed by hydrolysis. A more practical route would involve the Sandmeyer reaction on 2-aminothiazole to give 2-chlorothiazole, followed by chlorination at the 5-position and subsequent carboxylation.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate.[1][6][7]

Experimental Protocol: Synthesis of 5-Chlorothiazole-2-carboxylic Acid (Illustrative)

-

Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

The resulting crude ethyl 5-chlorothiazole-2-carboxylate is then subjected to basic hydrolysis using aqueous sodium hydroxide, followed by acidic workup to yield 5-chlorothiazole-2-carboxylic acid.

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9]

Experimental Protocol: Synthesis of Methyl 5-chlorothiazole-2-carboxylate

-

Suspend 5-chlorothiazole-2-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure methyl 5-chlorothiazole-2-carboxylate.

| Reaction Step | Key Reagents | Typical Yield | Key Considerations |

| Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | 70-85% | Temperature control is crucial to avoid side reactions. |

| Sandmeyer Reaction | NaNO₂, CuCl, HCl | 50-70% | Diazonium salt is unstable; must be kept cold. |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | 85-95% | Use of excess alcohol drives the equilibrium towards the product.[9] |

Table 1: Summary of Reaction Parameters for Pathway 1.

Alternative Synthetic Strategies

While the Hantzsch-Sandmeyer-Esterification sequence is a robust and well-understood pathway, other strategies can be employed, particularly for large-scale synthesis where atom economy and process safety are paramount.

Pathway 2: Direct Chlorination Routes

Direct chlorination of a pre-formed thiazole ring can be an efficient method. For instance, the chlorination of 2-substituted thiazoles at the 5-position is a known transformation.

Experimental Protocol: Direct Chlorination (Illustrative)

-

Dissolve methyl thiazole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) or sulfuryl chloride (SO₂Cl₂) (1.1 eq).

-

The reaction may require an initiator, such as AIBN or UV light, if a radical mechanism is involved. For electrophilic chlorination, a Lewis acid catalyst may be beneficial.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by washing with brine.

-

Dry the organic layer and concentrate to obtain the crude product, which is then purified.

Conclusion: A Versatile Building Block within Reach